molecular formula C12H14N4O2 B1266982 ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate CAS No. 20271-33-4

ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B1266982
CAS No.: 20271-33-4
M. Wt: 246.27 g/mol
InChI Key: WPALUGLYRHXNGX-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a benzyl group attached to the triazole ring

Biochemical Analysis

Biochemical Properties

Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme β-tubulin, where the triazole moiety forms hydrogen bonds with amino acids in the active site, leading to enzyme inhibition . Additionally, this compound has been shown to bind to other biomolecules through electrostatic interactions, pi-anion interactions, and van der Waals forces, further modulating their activity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In cancer cells, it has demonstrated cytotoxic activity, reducing cell viability and inducing cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The triazole ring interacts with the active sites of enzymes, leading to inhibition or activation depending on the enzyme involved . This compound can also bind to DNA and RNA, affecting gene expression and protein synthesis. The benzyl group enhances its binding affinity to target molecules, contributing to its overall biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown good stability under various conditions, with minimal degradation over time . Long-term studies have indicated that it can cause sustained changes in cellular metabolism and gene expression, leading to prolonged effects on cell function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring. The general synthetic route can be summarized as follows:

    Preparation of the Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.

    Preparation of the Alkyne: The alkyne precursor is synthesized by reacting an appropriate halide with a terminal alkyne.

    Cycloaddition Reaction: The azide and alkyne are then subjected to the cycloaddition reaction in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the reaction by providing better control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base.

Major Products

    Oxidation: Nitro derivatives of the triazole compound.

    Reduction: Alcohol derivatives of the triazole compound.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is largely dependent on its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic function. The benzyl and amino groups can also enhance the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a phenyl group instead of a benzyl group.

    Ethyl 5-amino-1-benzyl-1H-1,2,4-triazole-4-carboxylate: Similar structure but with a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-amino-1-benzyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-2-18-12(17)10-11(13)16(15-14-10)8-9-6-4-3-5-7-9/h3-7H,2,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPALUGLYRHXNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296799
Record name ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20271-33-4
Record name 20271-33-4
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Record name ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate
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Synthesis routes and methods

Procedure details

To a solution of 1.15 g (0.05 mol) of sodium in 80 mL of absolute ethanol was added 4.5 mL of methyl cyanoacetate and 6.5 g (0.05 mol) of benzyl azide. A white precipitate formed immediately, and the resulting mixture was stirred overnight. The yellowish creamy mixture was poured into 500 mL of ice water, and a crude yellow precipitate was collected by filtration. Recrystallization from ethanol afforded the title compound as a pale yellow solid (5.0 g, 42%). m.p. 153° C.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
42%

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